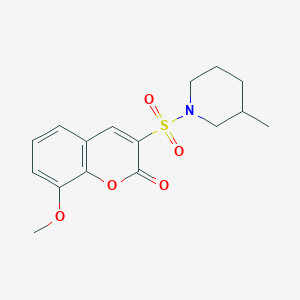
8-methoxy-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methoxy-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one, also known as Mps-1 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent and selective inhibitor of Mps-1, a protein kinase that plays a crucial role in cell division and mitosis.
Mecanismo De Acción
The mechanism of action of 8-methoxy-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one involves the inhibition of 8-methoxy-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one kinase activity. 8-methoxy-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one is required for the recruitment of key checkpoint proteins to the kinetochores of chromosomes during mitosis. Inhibition of 8-methoxy-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one prevents the proper functioning of the spindle checkpoint, leading to defects in chromosome segregation and cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-methoxy-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one are primarily related to its inhibition of 8-methoxy-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one kinase activity. Inhibition of 8-methoxy-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one leads to defects in chromosome segregation and cell division, making it a potential target for cancer therapy. However, the effects of this compound on normal cells and tissues are not well understood and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The primary advantage of using 8-methoxy-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one in lab experiments is its selectivity for 8-methoxy-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one kinase activity. This makes it a valuable tool for studying the role of 8-methoxy-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one in cell division and mitosis. However, the limitations of this compound include its low solubility in water and its potential toxicity to normal cells and tissues.
Direcciones Futuras
There are several future directions for research on 8-methoxy-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one. One potential direction is to investigate the potential therapeutic applications of this compound in cancer treatment. Another direction is to study the effects of this compound on normal cells and tissues to better understand its potential toxicity. Additionally, further research is needed to develop more efficient synthesis methods and to improve the solubility and pharmacokinetic properties of this compound.
Métodos De Síntesis
The synthesis of 8-methoxy-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one involves a series of chemical reactions. The starting material is 8-methoxy-2H-chromen-2-one, which is reacted with 1-methylpiperidine-3-sulfonyl chloride in the presence of a base to form the intermediate product. This intermediate is then treated with sodium hydride and 3-methylpiperidine to yield the final product. The overall yield of this synthesis is around 50%.
Aplicaciones Científicas De Investigación
The primary scientific research application of 8-methoxy-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one is its use as a selective inhibitor of 8-methoxy-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one. 8-methoxy-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one is a protein kinase that is essential for the proper functioning of the mitotic spindle checkpoint. Inhibition of 8-methoxy-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one leads to defects in chromosome segregation and cell division, making it a potential target for cancer therapy.
Propiedades
IUPAC Name |
8-methoxy-3-(3-methylpiperidin-1-yl)sulfonylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5S/c1-11-5-4-8-17(10-11)23(19,20)14-9-12-6-3-7-13(21-2)15(12)22-16(14)18/h3,6-7,9,11H,4-5,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORDVDGFFAQOEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

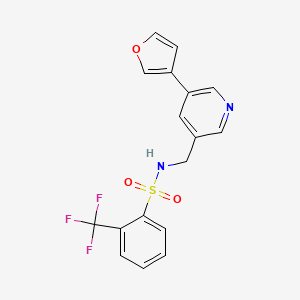
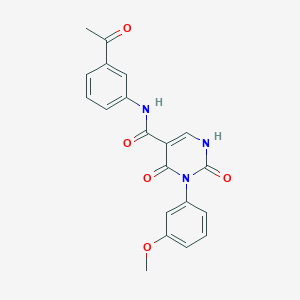
![2-({[3-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)pyrazine](/img/structure/B2997632.png)
![N-(4-Acetylphenyl)-2-[(4-aminophenyl)thio]-propanamide](/img/structure/B2997633.png)
![Methyl 2-{4-[(3-chloropropanoyl)amino]phenoxy}benzenecarboxylate](/img/structure/B2997635.png)
![4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2997641.png)
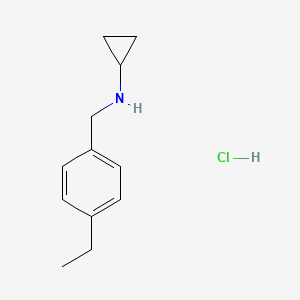
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2997645.png)
![2-[4-(Methylsulfonyl)piperazino]-1,3-benzothiazole](/img/structure/B2997646.png)
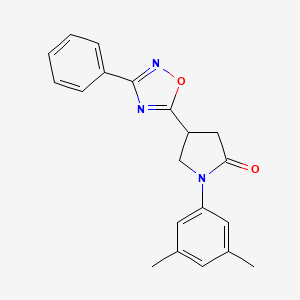
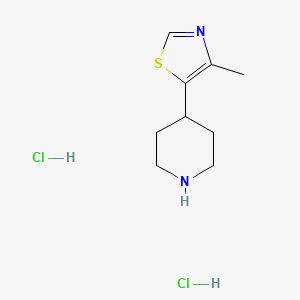
![4-(4-butylphenyl)-6-chloro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2997649.png)
![1-(3-Bromophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2997650.png)
